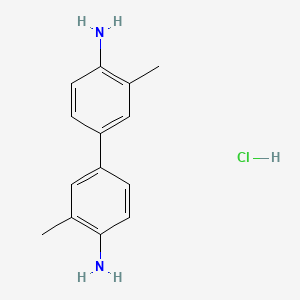

3,3'-Dimethylbenzidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7563-59-9 |

|---|---|

Molecular Formula |

C14H17ClN2 |

Molecular Weight |

248.75 g/mol |

IUPAC Name |

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |

InChI Key |

YRSOHTBCCGDLSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |

Related CAS |

119-93-7 (Parent) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Elucidation of Optimized Synthesis Pathways for 3,3'-Dimethylbenzidine Hydrochloride

The commercial production of 3,3'-Dimethylbenzidine, commonly known as o-tolidine (B45760), primarily involves a two-step process starting from 2-nitrotoluene. wikipedia.orgatamanchemicals.com This process has been refined to optimize yield and purity, focusing on the efficiency of the reduction and the subsequent rearrangement reaction.

Catalytic Reduction Approaches of Precursor Compounds

Historically, the reduction was achieved using metal powders like zinc or iron in an alkaline medium, such as sodium hydroxide. atamanchemicals.comgoogle.com More contemporary and efficient methods utilize catalytic hydrogenation. This approach involves hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a commonly used catalyst for this type of reduction, offering high efficiency and selectivity. google.com The use of rare metal catalysts has also been patented, claiming high yields and the ability to reuse the catalyst without significant loss of activity. google.com

The intermediate product, 2,2'-dimethyl-hydrazobenzene, is the direct precursor for the subsequent rearrangement step.

Table 1: Summary of Reduction Methods for 2-Nitrotoluene

| Precursor | Reduction Method | Reducing Agent/Catalyst | Intermediate Product |

| 2-Nitrotoluene | Chemical Reduction | Zinc Powder | 2,2'-Dimethyl-hydrazobenzene |

| 2-Nitrotoluene | Chemical Reduction | Iron Powder | 2,2'-Dimethyl-hydrazobenzene |

| 2-Nitrotoluene | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | 2,2'-Dimethyl-hydrazobenzene |

| 2-Nitrotoluene | Catalytic Hydrogenation | Rare Metal Catalyst | 2,2'-Dimethyl-hydrazobenzene |

Benzidine (B372746) Rearrangement Mechanisms in Synthesis

The conversion of the 2,2'-dimethyl-hydrazobenzene intermediate into 3,3'-Dimethylbenzidine is accomplished through a benzidine rearrangement. atamanchemicals.com This reaction is a classic and mechanistically complex transformation in organic chemistry, typically promoted by the presence of acid. wikipedia.orgic.ac.uk The hydrochloride salt of the final product is often prepared by treating the reaction mixture with hydrochloric acid. google.comchemicalbook.com

The benzidine rearrangement is understood to be an intramolecular process, formally classified as a ekb.egekb.eg sigmatropic shift. wikipedia.orgic.ac.uk The mechanism is initiated by the protonation of one or both nitrogen atoms of the hydrazobenzene (B1673438) derivative, with the diprotonated species often considered the active participant in the rate-determining step. ic.ac.ukrsc.org This protonation facilitates the cleavage of the N-N bond, followed by the formation of a new C-C bond between the para-positions of the two aromatic rings. Computational studies using Density Functional Theory (DFT) have been employed to model the transition state, which involves a "π-complex" where the two aryl rings are stacked, allowing for the sigmatropic migration. ic.ac.ukrsc.org The final step involves deprotonation to re-aromatize the rings and yield the stable diamine product. youtube.com While the primary product is the 4,4'-linked benzidine, smaller amounts of other isomers can also form. wikipedia.org

Synthesis of Novel Derivatives and Analogues of this compound

The two primary amine groups of 3,3'-Dimethylbenzidine provide reactive sites for extensive derivatization, enabling the synthesis of a wide array of functionalized molecules, including acetohydrazides, Schiff bases, and halogenated compounds.

Acetohydrazide Derivatives and Related Synthetic Routes

Acetohydrazide derivatives of 3,3'-Dimethylbenzidine have been synthesized through a multi-step pathway. One reported route begins with the condensation of 3,3'-Dimethylbenzidine with glyoxylic acid to form a dicarboxylic acid Schiff base. researchgate.netasianpubs.org This intermediate is then subjected to esterification using ethanol (B145695) in the presence of sulfuric acid. The resulting diester is subsequently treated with hydrazine (B178648) hydrate (B1144303) in an ethanol solvent to yield the key intermediate, 2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetohydrazide. researchgate.netasianpubs.orgasianpubs.org This diacetohydrazide serves as a versatile building block for further derivatization, such as reaction with various substituted aldehydes to produce a series of novel Schiff bases. researchgate.netasianpubs.org

Table 2: Synthetic Route to Acetohydrazide Derivatives from 3,3'-Dimethylbenzidine

| Step | Reactants | Reagents | Product | Reference |

| 1 | 3,3'-Dimethylbenzidine, Glyoxylic Acid | Ethanol | 2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetic acid | researchgate.net, asianpubs.org |

| 2 | Diacetic acid derivative from Step 1 | Ethanol, Sulfuric Acid | Diphenyl-2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetate | researchgate.net, asianpubs.org |

| 3 | Diester from Step 2 | Hydrazine Hydrate, Ethanol | 2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(azan-1-yl-1-ylidene)diacetohydrazide | researchgate.net, asianpubs.org |

| 4 | Diacetohydrazide from Step 3 | Substituted Aldehydes | N'-(substituted-benzylidene)acetohydrazide Schiff Bases | researchgate.net, asianpubs.org |

Schiff Base Formation and Functionalization via 3,3'-Dimethylbenzidine

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically synthesized through the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgyoutube.com The diamine structure of 3,3'-Dimethylbenzidine makes it an excellent candidate for forming bis-Schiff bases, which can act as ligands in coordination chemistry.

The reaction of 3,3'-Dimethylbenzidine with two equivalents of a carbonyl compound under appropriate conditions yields a tetradentate Schiff base ligand. For example, the condensation with glyoxylic acid is a key step in the synthesis of acetohydrazide derivatives. researchgate.netasianpubs.org Similarly, related benzidine derivatives like 3,3'-dihydroxybenzidine (B1664586) have been reacted with compounds such as glyoxal (B1671930) or diacetyl and 2-aminophenol (B121084) to create complex binuclear Schiff base metal complexes. researchgate.net These reactions demonstrate the utility of the benzidine scaffold in creating sophisticated ligands for transition metals like copper, nickel, and vanadium. researchgate.net The formation of these Schiff bases is often catalyzed by a small amount of acid. youtube.com

Halogenated Derivatives of this compound

Halogenated aromatic compounds are crucial in various fields, including medicinal chemistry and materials science. mdpi.com While specific literature on the direct halogenation of 3,3'-Dimethylbenzidine is sparse, the synthesis of halogenated derivatives is well-established, with 3,3'-Dichlorobenzidine being a commercially important derivative. wikipedia.org

The synthesis of such derivatives would typically involve electrophilic halogenation of the aromatic rings. However, the strong activating and ortho-, para-directing nature of the amine groups in 3,3'-Dimethylbenzidine complicates direct halogenation, which could lead to multiple products and potential oxidation. A more controlled approach often involves halogenating a precursor molecule or protecting the amine groups before introducing the halogen. General methods for synthesizing halogenated aromatic compounds include using electrophilic halogen sources like N-halosuccinimides (NCS, NBS, NIS) or elemental halogens with a Lewis acid catalyst. researchgate.net The synthesis of halogenated benzimidazoles, for instance, starts from halogenated precursors like p-bromobenzaldehyde, which is then condensed with an aniline (B41778) derivative. mdpi.com This precursor-based strategy ensures precise control over the position and number of halogen substituents on the final benzidine-type structure.

Alkylation and Arylation Reactions for Modified Structures

The modification of 3,3'-Dimethylbenzidine and its hydrochloride salt through the introduction of alkyl and aryl groups on the nitrogen atoms is a key strategy to synthesize a diverse range of derivatives with tailored electronic and structural properties. These modifications are typically achieved through N-alkylation and N-arylation reactions, which are fundamental processes in synthetic organic chemistry.

Alkylation Reactions:

N-alkylation of 3,3'-Dimethylbenzidine introduces alkyl substituents to its amino groups. While specific documented examples for this compound are limited in readily available literature, the general principles of N-alkylation of aromatic amines are well-established. These reactions typically involve the use of alkylating agents such as alkyl halides (iodides, bromides, or chlorides) or other electrophilic alkyl sources. The reactivity of these reactions can be influenced by factors like the nature of the alkyl group, the leaving group, the solvent, and the presence of a base to neutralize the formed acid.

Catalytic methods are often employed to facilitate these transformations under milder conditions and with higher selectivity. For instance, palladium-catalyzed N-alkylation of amines using alcohols as alkylating agents represents a greener approach.

Arylation Reactions:

N-arylation of 3,3'-Dimethylbenzidine involves the formation of a carbon-nitrogen bond between the amine and an aromatic ring. This transformation is crucial for synthesizing tetra-aryl derivatives, which are valuable in materials science, particularly for their applications in organic electronics. The two primary catalytic methods for N-arylation of amines are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. wikipedia.orglibretexts.org It typically employs a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is critical and can influence the reaction's efficiency for different substrates. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that represents a more classical approach to N-arylation. wikipedia.org Traditional Ullmann conditions often require high temperatures; however, modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions. acs.org

A specific example of the N-arylation of o-tolidine (3,3'-dimethylbenzidine) is the synthesis of N,N,N',N'-tetrakis-(4-methylphenyl)-3,3'-dimethylbenzidine. This reaction is achieved through a copper-catalyzed process, demonstrating the practical application of Ullmann-type couplings for modifying the 3,3'-dimethylbenzidine core. prepchem.com

Detailed Research Findings for N-Arylation:

A documented procedure for the synthesis of a fully arylated derivative of 3,3'-dimethylbenzidine highlights the utility of copper catalysis. The reaction of o-tolidine with 4-iodotoluene (B166478) in the presence of a copper catalyst and a strong base affords the desired tetra-arylated product in good yield.

Interactive Data Table: Synthesis of N,N,N',N'-tetrakis-(4-methylphenyl)-3,3'-dimethylbenzidine prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| o-Tolidine | 4-Iodotoluene | Copper Iodide | Potassium Hydroxide | n-Dodecane | 180 | 5 | 75.7 |

This successful synthesis underscores the potential to create a wide array of novel derivatives of 3,3'-dimethylbenzidine by varying the aryl halide reactant. These modified structures are of significant interest for their potential applications in the development of new organic materials with specific electronic and photophysical properties.

Reaction Mechanisms and Chemical Transformations of 3,3 Dimethylbenzidine Hydrochloride

Mechanistic Studies of Azo Coupling Reactions

Azo coupling reactions are fundamental to the synthesis of a vast array of dyes and pigments, and 3,3'-Dimethylbenzidine serves as a key precursor in this industry. nih.gov The process is a form of electrophilic aromatic substitution and commences with the diazotization of the primary aromatic amine groups of 3,3'-Dimethylbenzidine. numberanalytics.compharmdguru.comwikipedia.org

The mechanism involves two primary steps:

Diazotization: In the presence of a cold, acidic solution (typically hydrochloric acid) and sodium nitrite, the two primary amine groups of 3,3'-Dimethylbenzidine are converted into highly reactive diazonium salts. researchgate.netslideshare.net This transformation proceeds via the formation of nitrous acid in situ, which then reacts with the amine groups to yield the corresponding bis-diazonium salt. The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing. pharmdguru.com

Coupling: The resulting bis-diazonium salt acts as a potent electrophile. It readily attacks electron-rich aromatic compounds, known as coupling components, such as phenols, naphthols, or anilines. wikipedia.orgorganic-chemistry.org The substitution typically occurs at the para position of the coupling component, provided it is available. organic-chemistry.org This reaction joins the two aromatic systems via a nitrogen-nitrogen double bond (-N=N-), the characteristic chromophore of azo compounds. numberanalytics.com The pH of the reaction medium is a critical parameter, with the coupling reaction generally being favored in mildly acidic or neutral conditions. organic-chemistry.org

The general scheme for the azo coupling reaction can be represented as follows: Step 1: Diazotization of 3,3'-Dimethylbenzidine (H₃C)(H₂N)C₆H₃-C₆H₃(CH₃)(NH₂) + 2 NaNO₂ + 4 HCl → Cl⁻N₂⁺C₆H₃-C₆H₃(CH₃)[N₂⁺Cl⁻] + 2 NaCl + 4 H₂O

Step 2: Coupling with an Aromatic Compound (e.g., Phenol) Cl⁻N₂⁺C₆H₃-C₆H₃(CH₃)[N₂⁺Cl⁻] + 2 C₆H₅OH → (HO)C₆H₄-N=N-(H₃C)C₆H₃-C₆H₃(CH₃)-N=N-C₆H₄(OH) + 2 HCl

The extended conjugation in the resulting bis-azo dye molecule is responsible for its intense color. wikipedia.org

Electrochemical Oxidation Pathways and Intermediates

The electrochemical oxidation of benzidine (B372746) and its derivatives, including 3,3'-Dimethylbenzidine, has been a subject of significant research due to its relevance in understanding the mechanisms of carcinogenesis and for the development of analytical detection methods. The oxidation process typically involves the transfer of electrons from the aromatic amine groups, leading to the formation of reactive intermediates.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. ossila.com In the case of benzidines, CV reveals the potentials at which oxidation and reduction occur and provides insights into the stability and reactivity of the generated intermediates. sciepub.com

Studies on benzidine have shown that its electrochemical oxidation is pH-dependent. koreascience.kr In acidic media, a two-electron transfer is often observed, leading to the formation of a dication. koreascience.kr At neutral or alkaline pH, the oxidation often proceeds in two distinct one-electron steps, forming a radical cation intermediate. koreascience.kr For substituted benzidines like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), a compound structurally related to 3,3'-dimethylbenzidine, cyclic voltammetry shows two distinct oxidation peaks, corresponding to a two-electron oxidation-reduction process. researchgate.net The oxidation of some N-peralkylated benzidines with substituents at the 3 and 3' positions can even occur in a single two-electron step due to very similar standard potentials for the formation of the cation radical and the dication. researchgate.net

A representative cyclic voltammogram for a substituted benzidine might exhibit the following characteristics:

| Process | Description | Typical Potential Range (vs. Ag/AgCl) |

| First Oxidation Peak (Anodic) | Formation of the cation radical | +0.2 V to +0.5 V |

| Second Oxidation Peak (Anodic) | Formation of the dication | +0.4 V to +0.8 V |

| First Reduction Peak (Cathodic) | Reduction of the dication | +0.3 V to +0.7 V |

| Second Reduction Peak (Cathodic) | Reduction of the cation radical | +0.1 V to +0.4 V |

Note: The exact peak potentials are highly dependent on the specific compound, solvent, electrolyte, and scan rate.

The electrochemical oxidation of 3,3'-Dimethylbenzidine in solution initiates with the transfer of an electron from one of the nitrogen atoms to form a cation radical. This species can then undergo further oxidation to a dication. researchgate.net

The primary steps in the electron transfer mechanism are:

Formation of the Cation Radical: The initial step is a one-electron oxidation to form a cation radical. This intermediate is often highly reactive. (H₃C)(H₂N)C₆H₃-C₆H₃(CH₃)(NH₂) → [(H₃C)(H₂N)C₆H₃-C₆H₃(CH₃)(NH₂)]⁺• + e⁻

Formation of the Dication: The cation radical can be further oxidized in a second one-electron step to form a dication. [(H₃C)(H₂N)C₆H₃-C₆H₃(CH₃)(NH₂)]⁺• → [(H₃C)(H₂N)C₆H₃-C₆H₃(CH₃)(NH₂)]²⁺ + e⁻

A key reaction of the cation radical intermediate is dimerization. The radical cations can couple, often in a head-to-tail or tail-to-tail fashion, to form dimeric products. researchgate.netutexas.edu This dimerization can be followed by further oxidation. In some cases, potential inversion can occur, where the removal of the second electron is easier than the first, leading to a single two-electron oxidation wave. researchgate.net The main oxidation product of benzidine itself has been identified as the cation radical formed by a one-electron oxidation process. ornl.gov

Abiotic Transformation Processes in Diverse Matrices

3,3'-Dimethylbenzidine hydrochloride can undergo transformation in the environment through non-biological processes, primarily driven by light and chemical oxidants.

3,3'-Dimethylbenzidine is sensitive to light. noaa.gov When released into the atmosphere, the vapor-phase fraction of 3,3'-dimethylbenzidine is expected to be degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.gov It may also be susceptible to direct photolysis. nih.gov

The photochemical degradation process involves the absorption of light energy by the molecule, which can lead to its excitation and subsequent decomposition. While specific degradation products of this compound are not extensively detailed in the provided search results, studies on the related compound benzidine have shown that photodegradation can lead to the formation of various intermediates, including nitro- and hydroxyl-substituted biphenyls. researchgate.net

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like benzidine derivatives. mdpi.comredalyc.org These processes rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. redalyc.org

A study on the degradation of the structurally similar compound 3,3'-dimethoxybenzidine (B85612) using a combined ultrasound and potassium permanganate (B83412) (Mn(VII)) treatment identified several degradation products. nih.gov This suggests that the oxidative degradation of 3,3'-dimethylbenzidine would likely proceed through the attack of hydroxyl radicals on the aromatic rings and the methyl and amine functional groups.

Potential oxidative degradation pathways include:

Hydroxylation: Addition of hydroxyl radicals to the aromatic rings, forming hydroxylated derivatives.

Oxidation of Methyl Groups: Oxidation of the methyl groups to carboxylic acids.

Oxidation of Amine Groups: Oxidation of the amine groups, potentially leading to the formation of nitroso and nitro compounds.

Ring Cleavage: Ultimately, the aromatic rings can be cleaved, leading to the formation of smaller organic acids and eventually mineralization to CO₂ and H₂O. redalyc.org

The degradation efficiency of AOPs depends on several factors, including the concentration of the oxidant, pH, temperature, and the presence of catalysts. mdpi.commdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) of 3,3'-Dimethylbenzidine Hydrochloride and its Derivatives

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of this compound.

FT-IR spectroscopy of 3,3'-Dimethylbenzidine dihydrochloride (B599025), often measured using a KBr wafer technique, reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule. nih.govchemicalbook.com These spectra provide information on the stretching and bending vibrations of bonds such as N-H, C-H, C-N, and C=C within the aromatic rings. nih.govchemicalbook.com

FT-Raman spectroscopy complements FT-IR by providing data on the vibrational modes of the molecule. nih.gov It is particularly useful for observing symmetric vibrations and the carbon skeleton, which may be weak or absent in the IR spectrum. nih.gov The Sadtler Reference Number for the IR (prism) spectrum is 6379. guidechem.com

Table 1: Vibrational Spectroscopy Data for 3,3'-Dimethylbenzidine Dihydrochloride

| Technique | Method | Source Reference |

|---|---|---|

| FTIR | KBr Wafer | nih.gov |

| FT-Raman | Not Specified | nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Molecular Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides valuable information about the electronic structure and transitions within the conjugated π-system of the this compound molecule.

The UV-Visible spectrum of 3,3'-Dimethylbenzidine and its salts is characterized by absorption bands arising from π-π* electronic transitions within the biphenyl (B1667301) system. In a dilute alcohol solution, 3,3'-Dimethylbenzidine dihydrochloride exhibits a maximum absorption (λmax) at 284 nm. guidechem.com Research on the parent compound, 3,3'-Dimethylbenzidine, in ethanol (B145695) shows an absorption wavelength at 209 nm with a molar extinction coefficient (ε) of 41800. photochemcad.com

Fluorescence spectroscopy offers insights into the de-excitation pathways of the molecule after absorbing UV radiation. For the parent compound, 3,3'-Dimethylbenzidine, a fluorescence quantum yield of 0.33 has been measured in ethanol, indicating that fluorescence is a significant de-excitation pathway. photochemcad.com

Table 2: Electronic Spectroscopy Data for 3,3'-Dimethylbenzidine and its Hydrochloride Salt

| Compound | Technique | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|---|---|

| 3,3'-Dimethylbenzidine dihydrochloride | UV-Vis | Dilute Alcohol | 284 | Not Specified | Not Specified | guidechem.com |

| 3,3'-Dimethylbenzidine | UV-Vis | Ethanol | 209 | 41800 | Not Specified | photochemcad.com |

The polarity of the solvent can significantly influence the electronic absorption spectra of molecules like this compound, a phenomenon known as solvatochromism. researchgate.netslideshare.net The choice of solvent is critical, as it should be transparent in the measurement region and not interact strongly with the solute. slideshare.netyoutube.com Common solvents for UV-Vis spectroscopy include ethanol, hexane, and water. slideshare.net

Changes in solvent polarity can lead to shifts in the absorption maximum (λmax). nih.govbiointerfaceresearch.com A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. slideshare.netbiointerfaceresearch.com These shifts occur because polar solvents can stabilize the ground and excited states of the molecule to different extents. For example, polar solvents can form hydrogen bonds with the amino groups, affecting the energy of the n-π* and π-π* transitions. youtube.com Furthermore, polar solvents often diminish the fine vibrational structure of the absorption bands, resulting in broader peaks. youtube.com The investigation of solvent effects helps in understanding the nature of the electronic transitions and the interactions between the solute and solvent molecules. researchgate.netresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the number, connectivity, and chemical environment of the hydrogen atoms (protons) in the molecule. For this compound, one would expect distinct signals for the aromatic protons and the methyl (CH₃) group protons, with their chemical shifts and splitting patterns confirming their relative positions on the biphenyl structure.

¹³C NMR spectroscopy provides information on the different types of carbon atoms present. nih.gov It distinguishes between the methyl carbons and the various aromatic carbons within the biphenyl rings. nih.govchemicalbook.com Spectroscopic databases confirm the availability of both ¹H and ¹³C NMR spectra for 3,3'-Dimethylbenzidine dihydrochloride. nih.gov

Table 3: Available NMR Data for 3,3'-Dimethylbenzidine Dihydrochloride

| Nucleus | Spectrum Type | Availability | Source |

|---|---|---|---|

| ¹H | 1D NMR | Available | nih.gov |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

In a typical mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For the parent compound, 3,3'-Dimethylbenzidine, the molecular ion has an exact mass of 212.1313. massbank.eu The high-energy ionization process causes the molecular ion to break apart into smaller, charged fragments. miamioh.edudocbrown.info The pattern of these fragment ions is unique to the molecule and serves as a molecular fingerprint.

Intense mass spectral peaks for 3,3'-Dimethylbenzidine have been reported at m/z values of 212 (100%), 106 (83%), 213 (16%), and 211 (16%). guidechem.com The base peak at m/z 212 corresponds to the molecular ion [C₁₄H₁₆N₂]⁺. The fragmentation patterns of such aromatic amines often involve cleavage of the C-C bond linking the two aromatic rings and other characteristic bond scissions. nih.gov Analysis of these fragments provides definitive confirmation of the compound's structure. nih.govresearchgate.net

Table 4: Mass Spectrometry Data for 3,3'-Dimethylbenzidine

| m/z | Relative Intensity (%) | Interpretation |

|---|---|---|

| 212 | 100 | Molecular Ion [M]⁺ |

| 106 | 83 | Fragment Ion |

| 213 | 16 | Isotope Peak [M+1]⁺ |

X-ray Diffraction Studies for Solid-State Structure

For this compound, an X-ray crystal structure analysis would unambiguously confirm the connectivity of the atoms, the geometry of the biphenyl system, and the positions of the hydrochloride counter-ions relative to the protonated amino groups. While X-ray diffraction is a standard and powerful tool for structural elucidation, specific crystallographic data for this compound were not available in the consulted resources.

Electron Microscopy Techniques (FESEM, HRTEM) for Material Characterization

No detailed research findings or data tables are available for the FESEM and HRTEM characterization of this compound.

In-Depth Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical modeling and in-silico analysis of this compound. Despite its relevance as an intermediate in the synthesis of dyes and pigments, detailed computational studies focusing on its electronic structure, molecular dynamics, and reactivity from a theoretical standpoint are not publicly available. nih.govguidechem.comsielc.comepa.govnoaa.govnih.govchemsrc.comlgcstandards.comhealthvermont.govchemicalbook.comnih.govsigmaaldrich.com Consequently, a detailed article based on the requested outline of its computational chemistry and theoretical modeling cannot be generated at this time.

While general principles of computational chemistry allow for the theoretical application of these methods to any molecule, the generation of a scientifically accurate and data-rich article requires pre-existing, peer-reviewed research. Such research would provide the necessary data for tables on HOMO-LUMO energies, optimized molecular geometries, and other computational parameters. Without these foundational studies, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

For context, computational studies on related classes of compounds, such as other benzidine (B372746) derivatives, do exist. These studies employ the very techniques requested, such as DFT and QSAR (Quantitative Structure-Activity Relationship) modeling, to understand the properties and behaviors of those specific molecules. However, the results from these studies are not directly transferable to this compound due to the unique influence of the dimethyl substitution and the hydrochloride salt form on the molecule's electronic and structural properties.

The lack of specific computational research on this compound presents an opportunity for future investigation in the field of theoretical and computational chemistry. Such studies could provide valuable insights into its reactivity, potential for new applications, and a deeper understanding of its toxicological profile from a molecular perspective.

Until such research is conducted and published, a detailed and authoritative article on the computational chemistry and theoretical modeling of this compound, as per the specified outline, remains beyond the scope of existing scientific knowledge.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile or thermally labile compounds like 3,3'-Dimethylbenzidine hydrochloride. Its coupling with advanced detection systems enhances both sensitivity and selectivity.

HPLC coupled with electrochemical detection (HPLC-ED) offers a sensitive method for determining the presence of 3,3'-Dimethylbenzidine in environmental samples. This technique is particularly effective for analyzing aromatic amines in industrial wastewater. In one such method, the separation is achieved using a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. The electrochemical oxidation of 3,3'-Dimethylbenzidine can be monitored using a glassy carbon electrode, with well-defined peaks appearing at specific potentials.

Research has demonstrated the successful application of HPLC-ED for the analysis of aromatic amines, including 3,3'-Dimethylbenzidine, in the wastewater from textile industries. researchgate.net The optimal working potentials for amperometric detection typically range from +0.70 V to +1.0 V versus an Ag/AgCl reference electrode. researchgate.net This methodology has proven to be highly sensitive, with detection limits for 3,3'-Dimethylbenzidine reaching as low as 7.69 nM, a significant improvement over HPLC with ultraviolet detection. researchgate.net

Table 1: HPLC-ED Parameters for 3,3'-Dimethylbenzidine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Shimadzu Shimpack C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Ammonium Acetate (1x10⁻² mol L⁻¹) (46:54 v/v) | researchgate.net |

| Flow Rate | 1.0 mL min⁻¹ | researchgate.net |

| Detector | Electrochemical Detector (ED) with Glassy Carbon Electrode | researchgate.net |

| Detection Potential | +0.45 to +0.78 V | researchgate.net |

| Detection Limit (LOD) | 7.69 nM | researchgate.net |

| Linear Range | 1x10⁻⁷ mol L⁻¹ to 1.5x10⁻⁵ mol L⁻¹ | researchgate.net |

For ultra-trace analysis and unambiguous identification, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS, making it ideal for complex matrices where interferences are common. LC-MS/MS is a powerful tool for determining various drugs and environmental contaminants due to its high selectivity and sensitivity. nih.gov

The LC-MS/MS system, often utilizing a triple quadrupole mass spectrometer, operates by selecting a precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for detection at very low concentrations. shimadzu.com The development of LC-MS/MS methods for trace-level determination of pharmaceuticals in surface and wastewaters has been extensively researched. europa.eu While specific applications for this compound are not extensively detailed in the provided results, the principles of LC-MS/MS for other aromatic amines and organic pollutants are directly applicable. europa.eunih.gov The use of an electrospray ionization (ESI) source in positive ion mode is common for the analysis of amine-containing compounds. nih.gov

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, aromatic amines like 3,3'-Dimethylbenzidine are often non-volatile and polar, which can lead to poor peak shape and adsorption onto the GC column. mdpi.com To overcome these issues, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.netthermofisher.com

Common derivatization strategies for amines include acylation, silylation, and alkylation. researchgate.netjfda-online.com For instance, aromatic amines can be converted to their N-n-propoxycarbonyl derivatives and analyzed by GC with nitrogen-phosphorus selective detection (NPD). researchgate.net Another approach involves the formation of pentafluoropropionamide (B1346557) derivatives, which can be analyzed with high sensitivity using GC coupled with mass spectrometry (GC/MS) under negative ion chemical ionization conditions. nih.gov The use of derivatizing agents like pentafluorobenzoyl chloride can create derivatives that are highly responsive to an electron capture detector (ECD), a very sensitive detector for halogenated compounds. mdpi.com The choice of derivatization reagent and GC detector is crucial for achieving the desired selectivity and sensitivity for the analysis of 3,3'-Dimethylbenzidine in various samples. researchgate.netresearchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|---|

| Acylating Agents | Pentafluoropropionic anhydride | Primary and secondary amines | Pentafluoropropionamide | nih.gov |

| Acylating Agents | Pentafluorobenzoyl chloride | Primary and secondary amines | Pentafluorobenzamide | mdpi.com |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, hydroxyls | Trimethylsilyl (TMS) derivative | researchgate.net |

Sample Preparation and Matrix Effects in Complex Samples

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices such as environmental water, soil, or biological fluids. chromatographyonline.com The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, pre-concentrate the analyte to improve detection limits, and present the analyte in a solvent compatible with the analytical instrument. chromatographyonline.com Common techniques for 3,3'-Dimethylbenzidine and other aromatic amines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

A method for determining 3,3'-dimethylbenzidine in workplace air involves trapping the analyte on a sulfuric acid-treated glass fiber filter, followed by extraction with water and sodium hydroxide, and subsequent LLE with toluene. nih.gov For aqueous samples, liquid-liquid-liquid microextraction (LLLME) using hollow fibers has been shown to provide high enrichment factors for aromatic amines. nih.govresearchgate.net SPE is another widely used technique, where a solid sorbent, such as C18, is used to retain the analyte from a liquid sample, after which it is eluted with a small volume of an organic solvent. nih.govfrontiersin.org

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis, particularly in LC-MS/MS. chromatographytoday.comsemanticscholar.org These effects can compromise the accuracy and precision of the analytical method. Strategies to mitigate matrix effects include the use of matrix-matched calibration standards, the standard addition method, or the use of an internal standard that behaves similarly to the analyte. drawellanalytical.com Thorough sample cleanup to remove interfering components, such as phospholipids (B1166683) in biological samples, is also crucial for minimizing matrix effects. chromatographytoday.com

Environmental Fate and Biodegradation Research of 3,3 Dimethylbenzidine

Adsorption and Desorption Behavior in Soil and Sediment Systems

The mobility of 3,3'-Dimethylbenzidine in the terrestrial environment is significantly influenced by its tendency to adsorb to soil and sediment particles. When released into the soil, it is expected to bind to humic materials. henrys-law.orgenv.go.jp This adsorption is pH-dependent; at neutral pH, the compound exhibits moderate mobility, but this mobility is likely to decrease in more acidic conditions. henrys-law.orgenv.go.jp In aquatic systems, if 3,3'-Dimethylbenzidine is released to water, it is anticipated to adsorb to suspended solids and sediment. henrys-law.orgenv.go.jp

Physicochemical Properties of 3,3'-Dimethylbenzidine

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂ | env.go.jp |

| Molecular Weight | 212.29 g/mol | env.go.jp |

| Water Solubility | 1,300 mg/L (at 25°C) | env.go.jpnih.gov |

| Log Octanol-Water Partition Coefficient (log Kow) | 2.34 | env.go.jpnih.govguidechem.com |

| Vapor Pressure | 2.1 x 10⁻⁵ mmHg (2.8 x 10⁻³ Pa) (at 25°C) | env.go.jp |

Biotic Degradation Pathways and Microbial Metabolism Studies

The biodegradation of 3,3'-Dimethylbenzidine in the environment is generally considered to be a slow process. henrys-law.orgenv.go.jp Limited data from aerobic degradation studies show a Biochemical Oxygen Demand (BOD) degradation rate of only 3%, which suggests low biodegradability. env.go.jp

A significant body of research has focused not on the degradation of 3,3'-Dimethylbenzidine itself, but on its formation from the breakdown of larger, more complex molecules. Specifically, 3,3'-Dimethylbenzidine-based azo dyes can be metabolized by microorganisms, which cleave the azo bonds and release free 3,3'-Dimethylbenzidine. henrys-law.orgnih.gov This process has been observed with bacteria found in the gastrointestinal tracts of animals and is a primary route of indirect exposure. henrys-law.org

Under aerobic conditions, the biodegradation of 3,3'-Dimethylbenzidine is limited. env.go.jp While specific enzymatic pathways for this compound are not well-documented in the available literature, the aerobic metabolism of other aromatic amines, such as 3-aminobenzoate, has been studied. In those cases, the degradation can be initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols (or substituted catechols). nih.gov These intermediates are then subject to ring cleavage and further metabolism, eventually breaking down into intermediates of central metabolic pathways like the Krebs cycle. It is plausible that a similar, albeit slow, pathway could be involved in the aerobic degradation of 3,3'-Dimethylbenzidine.

Under anaerobic conditions, a key transformation process is the reductive cleavage of azo dyes to form 3,3'-Dimethylbenzidine. noaa.gov This has been demonstrated in vitro with anaerobic bacteria from rat intestinal contents. noaa.gov

The subsequent anaerobic degradation of 3,3'-Dimethylbenzidine itself is not well-characterized. However, studies on other aromatic compounds in anaerobic environments, such as sediments, show that processes like reductive dehalogenation (for halogenated compounds) or the breakdown of phenolic structures can occur. nih.govnih.gov These anaerobic processes can serve as an initial step, transforming the parent compound into metabolites that may then be mineralized if conditions become aerobic. nih.gov For example, the complete mineralization of some complex organic pollutants has been shown to occur in a sequence of anaerobic followed by aerobic steps. nih.gov

Environmental Monitoring and Distribution Studies of Related Compounds

Monitoring data for 3,3'-Dimethylbenzidine in the environment is sparse, reflecting its use primarily as an intermediate. epa.govatamanchemicals.com Releases are generally low; in the United States, no more than 270 pounds were reported released in any year since 1989. nih.gov In Japan, the total release to the environment in fiscal year 2016 was estimated at 0.006 tonnes. env.go.jp

Environmental concentration models based on these releases provide estimates for potential exposure. These predicted concentrations are generally very low. For related compounds like benzidine (B372746), contamination has been found in soil and water in the vicinity of former industrial production and use sites. nih.gov

Predicted Environmental Concentrations (PEC) and Releases of 3,3'-Dimethylbenzidine

| Parameter | Value | Geographic Region | Reference(s) |

|---|---|---|---|

| Predicted Concentration in Public Freshwater | < 0.0016 µg/L | Japan | env.go.jp |

| Predicted Max. Concentration via Inhalation | < 0.000076 µg/m³ | Japan | env.go.jp |

| Total Annual Release (2007) | 10 lbs (~0.0045 tonnes) | United States | nih.gov |

Applications in Advanced Materials Science Research

Role as a Monomer or Cross-linking Agent in Polymer Synthesis Research

3,3'-Dimethylbenzidine hydrochloride, also known as o-tolidine (B45760) dihydrochloride (B599025), serves as a significant building block in the synthesis of high-performance polymers. Its rigid biphenyl (B1667301) structure and reactive amine functionalities make it a valuable monomer and cross-linking agent in the development of materials with enhanced thermal and mechanical properties.

In the field of polyurethane research, aromatic diamines like 3,3'-dimethylbenzidine are employed as chain extenders or curing agents for isocyanate-terminated prepolymers. The hydrochloride salt is typically neutralized in situ to release the free diamine for the reaction. The incorporation of the rigid and symmetric 3,3'-dimethylbenzidine unit into the polymer backbone significantly influences the final properties of the resulting polyurethane elastomers and coatings.

Research indicates that the use of such aromatic diamines leads to the formation of well-defined hard segments within the polyurethane matrix. These hard segments, composed of the diisocyanate and the diamine chain extender, tend to phase-separate from the flexible polyol soft segments. This microphase separation is crucial for the development of the material's elastomeric properties. The hard domains act as physical cross-links, reinforcing the soft matrix and imparting high tensile strength, tear resistance, and thermal stability. researchgate.netdtic.milresearchgate.net Crosslinking, in general, leads to an increase in the glass transition temperature and improved waterproofness in polyurethanes. researchgate.net The thermal stability of polyurethanes is also enhanced through the formation of a crosslinked network. mdpi.commdpi.com

The resulting elastomers often exhibit a superior balance of hardness and flexibility. Coatings formulated with these polyurethanes can demonstrate enhanced abrasion resistance, chemical resistance, and durability, making them suitable for demanding research applications in protective coatings and high-performance films. atamanchemicals.com

Table 1: Representative Properties of Polyurethane Elastomers Cured with Aromatic Diamines

Property Typical Value Range Influencing Factors Tensile Strength 30 - 60 MPa Hard segment content, degree of phase separation Elongation at Break 300 - 600% Soft segment type and molecular weight Tear Strength 50 - 100 kN/m Cross-link density, hard segment crystallinity Glass Transition Temperature (Tg) -40 to -20 °C (Soft Segment) Polyol structure Thermal Stability (TGA, 5% weight loss) > 300 °C Aromatic diamine structure, isocyanate type

3,3'-Dimethylbenzidine is a key diamine monomer in the synthesis of specialized polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netThe synthesis typically involves a two-step process where the diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.

The inclusion of the 3,3'-dimethylbenzidine moiety into the polyimide backbone imparts a high degree of rigidity and linearity, which contributes to a high glass transition temperature (Tg) and excellent thermal-oxidative stability. wikipedia.orgHowever, the methyl groups in the ortho position to the amino groups can slightly disrupt chain packing, which can improve the solubility of the resulting polyimide in organic solvents compared to those made with unsubstituted benzidine (B372746), facilitating processing. Research has shown that polyimides derived from 3,3'-dimethylbenzidine exhibit a favorable combination of properties for applications in microelectronics and aerospace, where high performance is critical. google.comunilim.frresearchgate.netsci-hub.stthreebond.co.jp While less common, aromatic amines can also serve as curing agents for epoxy resins, particularly for high-performance applications that demand superior thermal and chemical resistance. threebond.co.jpdaryatamin.comThe reaction between the amine hydrogens and the epoxy groups creates a highly cross-linked, rigid thermoset network. The use of a diamine like 3,3'-dimethylbenzidine as a hardener would be expected to yield epoxy systems with very high glass transition temperatures and excellent stability at elevated temperatures, suitable for advanced composites and adhesives research. researchgate.netmdpi.comresearchgate.netnih.gov

Table 2: Comparative Properties of High-Performance PolyimidesIntermediate in the Synthesis of Novel Pigments and Dyestuffs for Research Purposes

Historically and in contemporary research, 3,3'-dimethylbenzidine is a crucial intermediate in the production of a specific class of azo dyes known as diarylide pigments. nih.govepa.govThese pigments are widely used in printing inks, plastics, and paints due to their strong color, good lightfastness, and thermal stability. wikipedia.orgnaturalpigments.com The synthesis involves a process called tetrazotization, where both amino groups of 3,3'-dimethylbenzidine are converted into diazonium salts using nitrous acid in an acidic medium. This highly reactive intermediate is then coupled with one or more nucleophilic coupling components, typically acetoacetanilide (B1666496) derivatives. By varying the substituents on both the benzidine derivative and the coupling component, a wide range of colors, primarily in the yellow, orange, and red spectrum, can be achieved. google.comgoogle.comThis modularity makes it an attractive platform for the research and development of new colorants with tailored properties.

For instance, the coupling of tetrazotized 3,3'-dimethylbenzidine with two equivalents of acetoacet-m-xylidide yields Pigment Yellow 13, a commercially significant greenish-yellow pigment. Research in this area focuses on creating novel pigments with improved properties such as enhanced weather resistance, lower migration in plastics, and unique coloristic features.

Table 3: Examples of Dyestuffs Derived from 3,3'-Dimethylbenzidine

Pigment/Dye Name C.I. Name Coupling Component Color Key Research Application Diarylide Yellow Pigment Yellow 12 Acetoacetanilide Greenish Yellow Standard for printing inks, colorimetry studies Diarylide Yellow Pigment Yellow 13 Acetoacet-m-xylidide Greenish Yellow Development of high-performance inks and coatings Diarylide Yellow Pigment Yellow 14 Acetoacet-o-toluidide Reddish Yellow Colorants for plastics and polymer research Direct Red 2 Direct Red 2 Naphthionic acid Red Metabolism and toxicology studies of azo dyes

Exploration of New Catalytic Applications in Organic Synthesis

The chemical structure of this compound suggests potential for its use in catalytic research. As an acidic organic salt, it can function as a Brønsted acid catalyst in reactions that are promoted by protons. nih.govThe presence of the hydrochloride moiety allows for the controlled release of HCl in certain reaction media, which can catalyze reactions such as esterifications, acetal (B89532) formations, and certain rearrangement reactions.

Furthermore, the diamine structure of the parent molecule, 3,3'-dimethylbenzidine, makes it an interesting ligand for the synthesis of transition metal complexes. Such complexes are a cornerstone of modern catalytic research. The two nitrogen atoms can chelate to a metal center, creating a stable complex that can then participate in a variety of catalytic cycles. Research into related benzidine-type structures has shown their potential in oxidation catalysis. For example, the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), a close derivative, is a well-known reaction catalyzed by peroxidase-like nanozymes, and detailed kinetic studies have elucidated the reaction mechanism. sci-hub.stThis suggests that metal complexes of 3,3'-dimethylbenzidine could be investigated as catalysts for selective oxidation reactions, C-C coupling reactions, or other transformations in organic synthesis.

Table 4: Potential Catalytic Applications Under Investigation

Catalyst Type Potential Reaction Role of 3,3'-Dimethylbenzidine Moiety Research Focus Brønsted Acid Esterification, Hydrolysis Proton donor (from hydrochloride) Kinetics and selectivity in acid-catalyzed reactions Transition Metal Complex Ligand Oxidation of phenols/alkenes Stabilizes and modulates metal center's reactivity Development of novel homogeneous catalysts Organocatalyst Michael Addition Acts as a bifunctional catalyst Asymmetric synthesis and green chemistry applications Precursor for Conductive Polymers Electropolymerization Monomer unit Catalytic activity of resulting conductive polymer films

Functionalization of Nanomaterials utilizing this compound Architectures

The functionalization of nanomaterials to impart specific properties or to enable their use in targeted applications is a major focus of materials science research. While direct studies involving this compound are not extensively reported, its structure offers several potential avenues for the surface modification of nanomaterials. The diamine nature of the molecule is key to its potential utility in this area.

One prospective application is its use as a linking molecule. For example, nanoparticles such as gold nanoparticles (AuNPs) or carbon nanotubes (CNTs) can be functionalized with carboxylic acid groups. case.edunih.gov3,3'-Dimethylbenzidine could then be used to bridge these nanoparticles together or to attach other molecules to the nanoparticle surface through amide bond formation, reacting with the surface carboxyl groups. This could be used to develop sensors, where the aggregation of AuNPs linked by the diamine in the presence of a target analyte leads to a colorimetric change. unilim.frresearchgate.netnih.govresearchgate.netmdpi.com Another potential research direction is in the synthesis of polymer-grafted nanomaterials. This compound can be used as a monomer to synthesize a polymer, such as a polyimide or a polyamide. This polymer, containing reactive end groups, could then be grafted onto the surface of a nanomaterial to modify its properties, such as its dispersibility in a polymer matrix for the creation of advanced nanocomposites. Research has shown the successful grafting of amine-terminated polyimides onto functionalized carbon nanotubes, a strategy that could be adapted using 3,3'-dimethylbenzidine as a component. case.eduThis approach could lead to nanocomposites with enhanced mechanical strength and thermal stability.

Table 5: Prospective Strategies for Nanomaterial Functionalization ```html

| Nanomaterial | Functionalization Strategy | Role of 3,3'-Dimethylbenzidine | Potential Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Inter-particle cross-linking | Diamine linker via carbodiimide (B86325) chemistry | Colorimetric biosensors |

| Carbon Nanotubes (CNTs) | Polymer grafting | Monomer in a polymer chain attached to CNTs | High-strength polymer nanocomposites |

| Silica Nanoparticles | Surface modification | Anchoring agent for further functionalization | Chromatography stationary phases |

| Quantum Dots (QDs) | Ligand exchange/capping | Stabilizing ligand on the QD surface | Fluorescent probes and imaging agents |

Mentioned Compounds

Compound Name This compound o-Tolidine dihydrochloride Polyurethane Polyimide Epoxy Resin Poly(amic acid) Diarylide pigments Acetoacetanilide Acetoacet-m-xylidide Pigment Yellow 12 Pigment Yellow 13 Pigment Yellow 14 Direct Red 2 3,3',5,5'-tetramethylbenzidine (TMB) Gold nanoparticles (AuNPs) Carbon nanotubes (CNTs) p-Phenylenediamine 4,4'-Oxydianiline (ODA) Naphthionic acid Nitrous acid Hydrochloric acid Poly(etherimide) Polyamide Silica Nanoparticles Quantum Dots (QDs)

Q & A

Q. What analytical methods are recommended for quantifying 3,3'-Dimethylbenzidine hydrochloride in experimental samples?

Reverse-phase HPLC using columns like Newcrom R1 is effective for separation and quantification. Method optimization should include mobile phase composition (e.g., methanol/water gradients) and detection at UV-Vis wavelengths specific to aromatic amines. Validation parameters (linearity, LOD/LOQ) must align with ICH guidelines . For structural confirmation, pair HPLC with mass spectrometry (LC-MS) to identify fragmentation patterns unique to the compound.

Q. How should researchers handle and store this compound to ensure safety and stability?

Due to its carcinogenic potential (recognized under California Proposition 65 and Japanese regulations), use PPE (gloves, respirators) in fume hoods. Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability studies suggest monitoring via periodic HPLC to detect decomposition products like quinones or chlorinated derivatives .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

- pKa values : 3.3 and 4.5, influencing ionization and solubility in aqueous buffers .

- LogP : ~2.34, indicating moderate hydrophobicity; adjust solvent systems (e.g., DMSO/water) for dissolution .

- Thermal stability : Melting point 129–131°C; avoid heating above 150°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of this compound be resolved in toxicity studies?

Address discrepancies by:

- Dose-response modeling : Use the NTP’s rodent carcinogenicity data ( ) to establish thresholds for tumorigenic effects.

- Metabolic profiling : Compare metabolic activation pathways (e.g., N-acetylation vs. oxidation) across species using liver microsomes or in vitro models. Differences in cytochrome P450 activity may explain interspecies variability .

- Epigenetic analysis : Evaluate DNA adduct formation via ³²P-postlabeling to correlate exposure levels with genotoxic endpoints .

Q. What methodologies are employed to study the environmental fate of this compound in soil and water systems?

- Sorption studies : Measure soil-water partition coefficients (Koc ≈ 3190) using batch equilibrium experiments with varying organic carbon content. Protonation at low pH increases adsorption to clay minerals .

- Degradation kinetics : Use LC-MS/MS to track abiotic degradation products (e.g., chlorinated derivatives) under UV light or microbial action in simulated ecosystems .

- Mobility assessment : Column leaching experiments paired with predictive models (e.g., EPI Suite) to estimate groundwater contamination potential .

Q. How can researchers elucidate metabolic pathways of this compound in biological systems?

- In vitro models : Incubate the compound with hepatocyte cultures or S9 fractions, followed by LC-HRMS to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites .

- Isotopic labeling : Synthesize deuterated analogs (e.g., methyl-d₃ derivatives) to trace metabolic intermediates via stable isotope tracing .

- Toxicogenomics : Apply RNA-seq to exposed cell lines to identify upregulated pathways (e.g., oxidative stress response genes like NRF2) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported genotoxicity data across studies?

- Assay selection : Compare Ames test results (often negative due to lack of metabolic activation) with mammalian cell assays (e.g., micronucleus test in CHO cells), which may show positive results. Include S9 metabolic activation in all assays .

- Threshold determination : Use benchmark dose (BMD) modeling to differentiate adaptive responses from overt genotoxicity at low vs. high concentrations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.